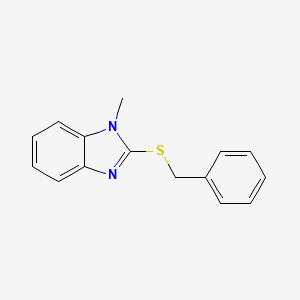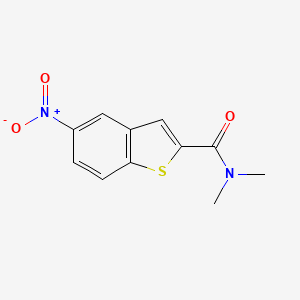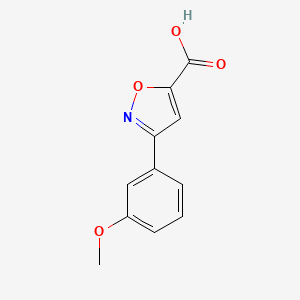![molecular formula C21H26N2O3S B2549004 2,4-ジメチル-N-[1-(2-メチルプロパノイル)-1,2,3,4-テトラヒドロキノリン-6-イル]ベンゼン-1-スルホンアミド CAS No. 1005293-31-1](/img/structure/B2549004.png)
2,4-ジメチル-N-[1-(2-メチルプロパノイル)-1,2,3,4-テトラヒドロキノリン-6-イル]ベンゼン-1-スルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzenesulfonamide, referred to as S903 in the literature, is a tetrahydroquinoline derivative with potential pharmacological properties. It has been identified as a positive inotropic agent, which means it can increase the force of heart muscle contractions without significantly affecting the heart rate . This characteristic makes it a compound of interest for treating heart conditions where increased cardiac contractility is desired.
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives, including the N-isobutyryl derivative S903, involves the introduction of various substituents on the nitrogen of the quinoline ring. The specific synthetic pathway for S903 is not detailed in the provided data, but similar compounds have been synthesized using copper-catalyzed radical-promoted aminocyclization of acrylamides . This method utilizes N-fluorobenzenesulfonimide (NFSI) as the amination reagent and proceeds through a radical addition and cyclization pathway, as supported by DFT calculations.
Molecular Structure Analysis
The molecular structure of S903 includes a tetrahydroquinoline core with an isobutyryl group attached to the nitrogen atom and a dimethylbenzenesulfonamide moiety. The presence of these functional groups is likely to influence the compound's binding affinity and selectivity to biological targets, such as adrenergic receptors. The absolute configuration of the (-)enantiomer of S903 has been established as (S), which is correlated with (S)-l-dopa .
Chemical Reactions Analysis
While the specific chemical reactions involving S903 are not detailed in the provided data, the compound's structure suggests that it could participate in typical reactions associated with tetrahydroquinoline derivatives. These may include interactions with adrenergic receptors, as seen in other tetrahydroisoquinoline derivatives that have been shown to act as potent and selective human beta3 adrenergic receptor agonists .
Physical and Chemical Properties Analysis
The physical and chemical properties of S903 are not explicitly provided in the data. However, based on its structural similarity to other tetrahydroquinoline derivatives, it can be inferred that S903 may possess properties conducive to its function as a positive inotropic agent. These properties could include suitable lipophilicity for membrane permeability, stability under physiological conditions, and an appropriate balance between hydrophilic and hydrophobic regions to interact with biological targets .
科学的研究の応用
抗菌性
この化合物が含まれるスルホンアミドは、抗菌性を示すことが知られています . これらは、ヒトや動物の細菌感染症の治療に使用できます .
炭酸脱水酵素阻害活性
スルホンアミドは、炭酸脱水酵素阻害活性を示すことが報告されています . これは、眼圧を下げることで緑内障などの病状の治療に役立つ可能性があります .
ジヒドロプテロ酸合成酵素阻害活性
この化合物は、ジヒドロプテロ酸合成酵素阻害活性を示す可能性もあります . これは、マラリアなどの疾患の治療に役立つ可能性があります .
利尿治療
スルホンアミドは、利尿治療に役割を果たす可能性があります . これらは、体から尿として排泄される水と塩の量を増やすのに役立ちます .
低血糖症の治療
この化合物は、低血糖症の治療に使用できる可能性があります . スルホンアミドは、低血糖症の治療を含むさまざまな薬理学的活性を示すことが知られています .
甲状腺炎の治療
スルホンアミドは、甲状腺炎の治療にも使用できます . これらは、甲状腺の炎症を軽減するのに役立ちます .
炎症の治療
スルホンアミドの抗炎症作用により、この化合物はさまざまな炎症性疾患の治療に役立つ可能性があります .
創薬と医薬品化学
この化合物のユニークな構造と特性は、さまざまな生物学的プロセスを研究し、新しい薬物を開発するための貴重なツールとなっています.
特性
IUPAC Name |
2,4-dimethyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-14(2)21(24)23-11-5-6-17-13-18(8-9-19(17)23)22-27(25,26)20-10-7-15(3)12-16(20)4/h7-10,12-14,22H,5-6,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUJEAWYBSCODQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-({5-[(4-Methylphenyl)sulfonyl]-2-thienyl}carbonyl)pyrrolidine](/img/structure/B2548921.png)
![5-[4-(Dimethylamino)phenyl]-4-(3-{[(4-methoxyphenyl)methyl]amino}propyl)-1,2-dihydropyrazol-3-one](/img/structure/B2548922.png)

![3-isopropyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2548925.png)
![4-Ethyl-6-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine](/img/structure/B2548926.png)
![N-Ethyl-6-methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2548927.png)

![2-(4-Bromophenyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine hydrochloride](/img/structure/B2548932.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2548936.png)
![7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]non-1-ene-2-carboxylic acid](/img/structure/B2548937.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2548938.png)


